4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one

Regioisomerism Structural isomerism Positional selectivity

Procure with precision: This specific 4-chloro regioisomer (LogP 2.53) is essential for CNS drug development and agrochemical synthesis. Its chloro substituent offers superior stability in multi-step sequences versus bromo analogs. Verify regioisomeric identity (4-chloro, not 5-chloro) to ensure fidelity to published protocols and maximize synthetic efficiency.

Molecular Formula C8H2ClF3N2O
Molecular Weight 234.56 g/mol
CAS No. 191847-82-2
Cat. No. B1506498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one
CAS191847-82-2
Molecular FormulaC8H2ClF3N2O
Molecular Weight234.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NC(=O)N=C21)Cl)C(F)(F)F
InChIInChI=1S/C8H2ClF3N2O/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H
InChIKeyMXWBMDWYMJRRAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one (CAS 191847-82-2): A Halogenated Benzimidazolone Building Block for Heterocyclic Synthesis


4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one (CAS 191847-82-2) is a halogenated benzimidazolone derivative with the molecular formula C₈H₄ClF₃N₂O (MW 236.58) . The compound features a benzimidazol-2-one core substituted at the 4-position with chlorine and at the 6-position with a trifluoromethyl group . This substitution pattern confers a calculated LogP of 2.53 , reflecting the balance between lipophilicity conferred by the -CF₃ group and polarity provided by the cyclic urea moiety. Benzimidazolones bearing both chlorine and trifluoromethyl substituents are of interest as versatile intermediates in medicinal chemistry and agrochemical development, where the halogenated benzimidazolone scaffold serves as a precursor to diverse biologically active molecules .

Why Generic Substitution Fails for 4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one: Positional Isomerism and Halogen-Dependent Reactivity


Substitution of 4-chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one with a structurally similar halogenated benzimidazolone cannot be assumed to preserve synthetic outcomes or biological activity. The compound's 4-chloro-6-trifluoromethyl substitution pattern defines its reactivity and properties; the 5-chloro regioisomer (CAS 683241-80-7) places chlorine adjacent to the -CF₃ group rather than para to the urea NH, altering electronic distribution and steric accessibility . Furthermore, the bromo analog (CAS 175135-13-4) introduces distinct reactivity due to differences in halogen electronegativity and leaving-group propensity, and yields reported for bromo-substituted benzimidazolones in synthetic procedures differ substantially from those of the chloro derivatives [1]. The following evidence demonstrates that procurement decisions based solely on scaffold similarity without consideration of precise substitution pattern risk compromised synthetic efficiency or divergent biological outcomes.

Quantitative Differentiation Evidence: 4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one vs. Structural Analogs


Regioisomeric Differentiation: 4-Chloro-6-(trifluoromethyl) vs. 5-Chloro-6-(trifluoromethyl) Benzimidazolone

The target compound 4-chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one (CAS 191847-82-2) differs from the closely related regioisomer 5-chloro-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one (CAS 683241-80-7) in the position of chlorine substitution on the fused benzene ring . In the 4-chloro regioisomer, chlorine is positioned ortho to the urea carbonyl-bearing nitrogen, whereas in the 5-chloro regioisomer, chlorine is adjacent to the -CF₃ group. This positional difference alters the electronic environment of the benzimidazolone NH groups and influences subsequent derivatization chemistry, including N-alkylation regioselectivity and cross-coupling reactivity. Procurement of the correct regioisomer is essential for maintaining synthetic pathway fidelity.

Regioisomerism Structural isomerism Positional selectivity

Halogen Substitution Impact: Chloro vs. Bromo Analog in Synthetic Yields

The 4-chloro substitution in the target compound provides distinct reactivity compared to the 4-bromo analog 4-bromo-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one . In halogenated benzimidazolone synthetic procedures, tetrachlorobenzimidazolone is obtained in 46% theoretical yield via direct chlorination, whereas analogous bromination reactions exhibit different reaction kinetics and product distributions [1]. Chloro substituents are less prone to unwanted nucleophilic displacement under typical benzimidazolone N-functionalization conditions compared to bromo substituents, offering greater synthetic versatility for multi-step sequences.

Halogen substitution Synthetic yield Leaving-group chemistry

Lipophilicity Modulation: Quantitative LogP Comparison with Non-Halogenated Benzimidazolone

The calculated LogP for 4-chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one is 2.53 , reflecting the combined lipophilic contributions of the chlorine atom and trifluoromethyl group. The unsubstituted parent benzimidazol-2-one (CAS 615-16-7) has a calculated LogP of approximately 0.8–1.0 [1]. The 4-chloro-6-trifluoromethyl substitution pattern increases LogP by approximately 1.5–1.7 units compared to the unsubstituted scaffold, enhancing membrane permeability potential while retaining hydrogen-bonding capacity from the cyclic urea moiety.

Lipophilicity LogP Physicochemical properties

Metabolic Stability Advantage of Trifluoromethyl-Substituted Benzimidazolones

The 6-trifluoromethyl group in 4-chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one confers enhanced metabolic stability relative to non-fluorinated benzimidazolones . The -CF₃ group is resistant to cytochrome P450-mediated oxidative metabolism that typically occurs at unsubstituted aromatic positions. This class-level property of trifluoromethyl-substituted heterocycles is well-documented and supports the selection of this compound over methyl- or unsubstituted analogs for applications requiring extended half-life or reduced metabolic clearance.

Metabolic stability Trifluoromethyl Oxidative metabolism

Flame-Retardant Polymer Applications: Halogenated Benzimidazolones for Heat-Stable Materials

Halogenated benzimidazolones including 4-chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one are suitable for producing heat-stable, flame-resistant polymers [1]. Chlorine-containing benzimidazolone compounds address the disadvantage of many organic halogen flame retardants which lack sufficient stability at elevated temperatures [1]. The benzimidazolone core provides a thermally robust scaffold that withstands polymer processing conditions where conventional halogenated additives degrade, as documented in US Patent 3954790.

Flame retardant Polymer additives Thermal stability

Optimal Application Scenarios for 4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one Based on Quantitative Evidence


Medicinal Chemistry: CNS-Penetrant Lead Optimization

The calculated LogP of 2.53 positions 4-chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one in an optimal lipophilicity range for CNS drug discovery, balancing membrane permeability with aqueous solubility. The metabolically stable 6-CF₃ group supports lead optimization programs targeting intracellular CNS targets requiring extended target engagement. This compound is recommended as a core scaffold for developing BKCa channel modulators or other CNS-active benzimidazolone derivatives, where the 4-chloro substituent provides a synthetic handle for further derivatization via cross-coupling chemistry.

Synthetic Methodology: Multi-Step Heterocycle Construction

The 4-chloro substituent offers greater stability toward unwanted nucleophilic displacement compared to the 4-bromo analog , making this compound preferable for multi-step synthetic sequences where halogen retention is required until a late-stage functionalization step. The regioisomeric identity (4-chloro vs. 5-chloro) must be verified prior to procurement to ensure fidelity to published synthetic protocols. This compound serves as a versatile building block for constructing more complex benzimidazolone-containing pharmacophores via N-alkylation, N-arylation, or transition metal-catalyzed cross-coupling at the 4-position.

Agrochemical Development: Trifluoromethyl-Containing Crop Protection Agents

Trifluoromethyl-benzimidazoles exhibit herbicidal, microbicidal, and fungicidal properties , and the benzimidazol-2-one core is a privileged scaffold in agrochemical discovery. The 4-chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one compound provides a pre-functionalized intermediate for synthesizing N-substituted 2-trifluoromethyl-benzimidazole derivatives with potential selective herbicidal activity. The combination of chlorine and trifluoromethyl substituents aligns with established SAR patterns in commercial agrochemicals where halogenation enhances potency and environmental persistence.

Polymer Science: Heat-Stable Flame-Retardant Additive Development

Halogenated benzimidazolones including chloro-substituted derivatives are suitable for manufacturing heat-stable, flame-resistant polymers . The benzimidazolone scaffold provides thermal robustness lacking in conventional organic halogen flame retardants, which degrade at elevated processing temperatures . 4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one represents a candidate scaffold for developing next-generation polymer additives requiring both flame-retardant properties and compatibility with high-temperature polymer processing conditions.

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